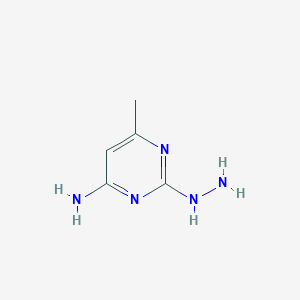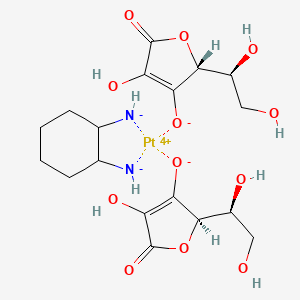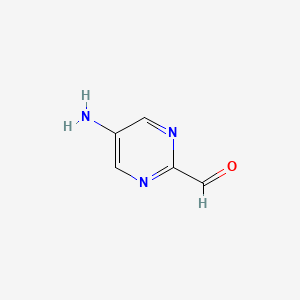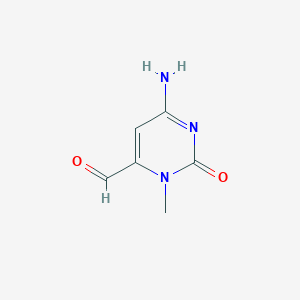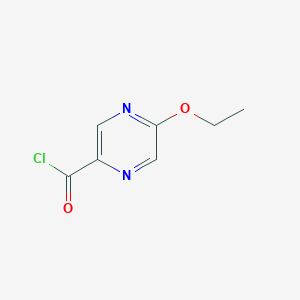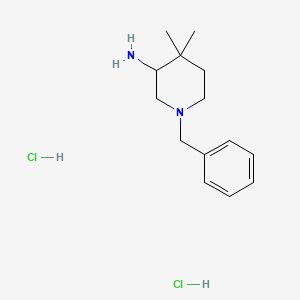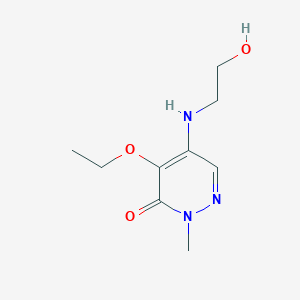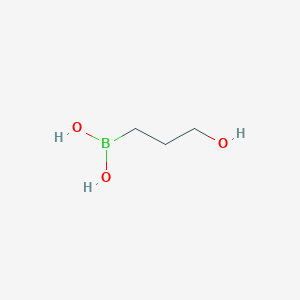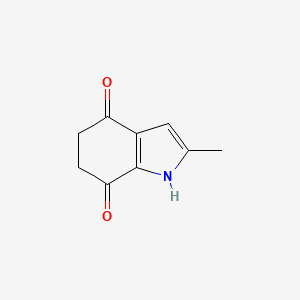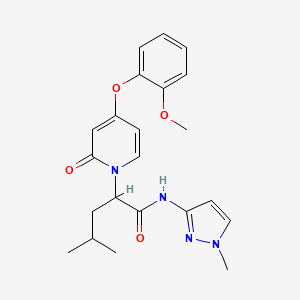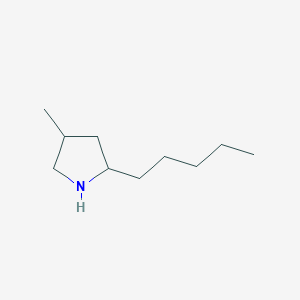
4-Methyl-2-pentylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pentylpyrrolidine is an organic compound with the molecular formula C10H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-pentylpyrrole. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include a temperature of 100-150°C and a pressure of 10-20 MPa. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-pentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), typically in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated pyrrolidines.
Aplicaciones Científicas De Investigación
4-Methyl-2-pentylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-pentylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure but lacking the methyl and pentyl substituents.
2-Methylpyrrolidine: Similar structure with a methyl group at the 2-position but without the pentyl group.
2-Pentylpyrrolidine: Similar structure with a pentyl group at the 2-position but without the methyl group.
Uniqueness
4-Methyl-2-pentylpyrrolidine is unique due to the presence of both methyl and pentyl substituents on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
4-methyl-2-pentylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-6-10-7-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
WQVVOXYXGYSWQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


